molecular formula C6H10O7 B10764097 alpha-L-Idopyranosyluronic acid CAS No. 71031-08-8

alpha-L-Idopyranosyluronic acid

Cat. No.: B10764097
CAS No.: 71031-08-8
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-VCSGLWQLSA-N
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Description

Alpha-L-iduronic acid is a significant uronic acid component found in glycosaminoglycans such as dermatan sulfate and heparan sulfate. It is a derivative of glucuronic acid, where the C6 carbon is oxidized to a carboxylic acid. This compound plays a crucial role in the structural integrity and function of various biological tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-iduronic acid can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate through a two-step process involving Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The resulting methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a glycosyl donor for L-iduronidation when activated by bis(trifluoromethanesulfonic)imide .

Industrial Production Methods: Industrial production of alpha-L-iduronic acid is not extensively documented, but it generally involves similar synthetic routes as described above, optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Alpha-L-iduronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to different oxidation states.

    Reduction: Reduction of the carboxylic acid group.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate.

    Reduction: Commonly uses reducing agents such as sodium borohydride.

    Substitution: Often employs halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Alpha-L-iduronic acid is extensively used in scientific research due to its involvement in the structure and function of glycosaminoglycans. Its applications include:

Mechanism of Action

Alpha-L-iduronic acid exerts its effects primarily through its incorporation into glycosaminoglycans, which are essential for the structural integrity of extracellular matrices. It interacts with various proteins and enzymes, influencing cellular signaling pathways and biochemical processes . The molecular targets include enzymes like alpha-L-iduronidase, which hydrolyzes the terminal alpha-L-iduronic acid residues in glycosaminoglycans .

Comparison with Similar Compounds

Uniqueness: Alpha-L-iduronic acid is unique due to its specific configuration and its critical role in the structure and function of glycosaminoglycans. Its ability to adopt multiple conformations, including chair and skew-boat forms, distinguishes it from other uronic acids .

Properties

CAS No.

71031-08-8

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6+/m0/s1

InChI Key

AEMOLEFTQBMNLQ-VCSGLWQLSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Origin of Product

United States

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